3-(2-Fluorophenyl)-3-oxopropanenitrile CAS number and properties
3-(2-Fluorophenyl)-3-oxopropanenitrile CAS number and properties
An In-depth Technical Guide to 3-(2-Fluorophenyl)-3-oxopropanenitrile
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)-3-oxopropanenitrile (CAS No. 31915-26-1), a key intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, synthesis methodologies, reactivity, and critical applications, with a particular focus on its role in drug development. Safety protocols and handling procedures are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical building block.
Chemical Identity and Physicochemical Properties
3-(2-Fluorophenyl)-3-oxopropanenitrile, also known by synonyms such as 2-Fluorobenzoylacetonitrile and o-Fluorophenacyl Cyanide, is a solid organic compound.[1][2] Its chemical structure incorporates a fluorinated phenyl ring, a ketone, and a nitrile group, making it a highly reactive and versatile precursor for more complex molecules.[3]
Table 1: Physicochemical Properties of 3-(2-Fluorophenyl)-3-oxopropanenitrile
| Property | Value | Source(s) |
| CAS Number | 31915-26-1 | [1][4][5] |
| Molecular Formula | C₉H₆FNO | [2][5] |
| Molecular Weight | 163.15 g/mol | [2] |
| Appearance | Solid | [1][2] |
| Melting Point | 60-65 °C | [1] |
| Boiling Point | 297.3 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, methanol. Low solubility in water. | [1][2] |
| Flash Point | 133.6 ± 21.8 °C | [1] |
| pKa (Predicted) | 6.11 ± 0.10 | [1] |
Synthesis and Manufacturing
While specific industrial-scale synthesis protocols are proprietary, the synthesis of 3-(2-Fluorophenyl)-3-oxopropanenitrile can be achieved through established organic chemistry reactions. A common and logical approach involves the condensation of a 2-fluorophenyl ketone derivative with a source of the nitrile group. Beta-ketonitriles like this are valuable C3 synthons in various cyclization and condensation reactions.[6]
A plausible synthetic route is the Claisen condensation between an ester of 2-fluorobenzoic acid (e.g., ethyl 2-fluorobenzoate) and acetonitrile, using a strong base such as sodium ethoxide or sodium hydride to facilitate the reaction.
Caption: Generalized workflow for the synthesis of 3-(2-Fluorophenyl)-3-oxopropanenitrile.
Applications in Research and Drug Development
3-(2-Fluorophenyl)-3-oxopropanenitrile is a crucial intermediate in the synthesis of various organic compounds, including drugs and pesticides.[1] Its bifunctional nature allows it to be a versatile building block for constructing more complex heterocyclic structures, which are common motifs in pharmaceuticals.[6]
Role as a Pharmaceutical Intermediate
The presence of a fluorine atom is a key feature for modern drug development. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[7] The ortho-fluorine substitution on the phenyl ring can sterically hinder oxidative metabolism at adjacent positions, potentially leading to a longer half-life of the final active pharmaceutical ingredient (API).[7]
This compound is listed as an impurity of Blonanserin, an atypical antipsychotic, which highlights its role as a precursor or intermediate in the synthesis of such complex molecules.[1]
Caption: Role as a building block in drug discovery.
Synthesis of Heterocyclic Compounds
The β-ketonitrile moiety is a classic precursor for synthesizing a variety of heterocyclic systems. For instance, it can react with amidines, ureas, or guanidines to form pyrimidine rings.[6] It can also be used in the synthesis of substituted pyridines, which are prevalent in medicinal chemistry.[6][8]
Chemical Reactivity
The reactivity of 3-(2-Fluorophenyl)-3-oxopropanenitrile is dictated by its three primary functional groups:
-
Ketone Carbonyl Group: Susceptible to nucleophilic attack and can be reduced to a secondary alcohol. It is the site for condensation reactions.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[9]
-
α-Methylene Protons: The protons on the carbon between the ketone and nitrile groups are acidic and can be deprotonated by a base, forming a nucleophilic enolate. This is key to its utility in alkylation and condensation reactions.
-
Fluorophenyl Ring: The fluorine atom deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions.
Safety, Handling, and Storage
DANGER: This compound is highly toxic and requires stringent safety measures during handling.
Table 2: GHS Hazard and Precautionary Statements
| Hazard Class | GHS Statement | Source |
| Acute Toxicity (Oral) | H301: Toxic if swallowed. | |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin. | |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled. | |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life. |
Handling and Personal Protective Equipment (PPE)
-
Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid breathing mist, vapors, or dust.
-
Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles.[1] For operations with a risk of inhalation, wear respiratory protection.
-
Wash skin thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly sealed to prevent exposure to moisture and air.[2]
-
Store away from incompatible materials such as strong oxidizing agents, flammable substances, and strong acids.[1][2]
-
The storage area should be secure and accessible only to authorized personnel.
Experimental Protocol: Generalized Synthesis of Substituted Pyridines
This protocol provides a general methodology for using a β-ketonitrile like 3-(2-Fluorophenyl)-3-oxopropanenitrile in a multicomponent reaction to synthesize a substituted pyridine, a common scaffold in medicinal chemistry.[10]
Objective: To synthesize a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.
Materials:
-
3-(2-Fluorophenyl)-3-oxopropanenitrile
-
An appropriate aldehyde (e.g., benzaldehyde)
-
An active methylene compound (e.g., malononitrile)
-
Ammonium acetate
-
Ethanol or n-butanol as solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-(2-Fluorophenyl)-3-oxopropanenitrile (1 eq.), the selected aldehyde (1 eq.), the active methylene compound (1 eq.), and an excess of ammonium acetate (approx. 8 eq.).
-
Add the solvent (e.g., ethanol) to the flask.
-
Heat the mixture to reflux with constant stirring.[11]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.[6]
-
If a precipitate forms, collect the solid product by filtration.
-
Wash the crude product with cold ethanol and then water to remove residual ammonium acetate.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like dioxane or an ethanol/acetic acid mixture.[6][11]
Conclusion
3-(2-Fluorophenyl)-3-oxopropanenitrile is a high-value chemical intermediate with significant utility in the synthesis of complex organic molecules. Its strategic combination of a ketone, a nitrile, and a fluorinated aromatic ring makes it an indispensable building block for creating novel heterocyclic compounds with potential applications in medicine and agriculture. The fluorine atom, in particular, offers a strategic advantage in drug design by enhancing metabolic stability. However, its high toxicity necessitates strict adherence to safety and handling protocols. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
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- BLDpharm. (n.d.). 31915-26-1|3-(2-Fluorophenyl)-3-oxopropanenitrile.
- Benchchem. (n.d.). 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile.
- Sigma-Aldrich. (n.d.). 3-(2-fluorophenyl)-3-oxopropanenitrile AldrichCPR.
- Methylamine Supplier. (n.d.). 3-(2-Fluorophenyl)-3-Oxopropanenitrile.
- Sigma-Aldrich. (2024). Safety Data Sheet for 3-(2-Fluorophenyl)-3-oxopropanenitrile.
- Tokyo Chemical Industry. (n.d.). 2-Fluorobenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Compounds in Modern Drug Development.
- National Institutes of Health (NIH). (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis.
- Smolecule. (2024). Buy 2-(3-Chlorophenyl)-3-oxopropanenitrile.
- ResearchGate. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile.
- National Institutes of Health (NIH). (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates.
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